3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid
Description
3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring a carboxylic acid group at position 2, an ethyl group at position 3, and a methyl group at position 2. This hydrolysis likely follows procedures similar to those described for related pyrrole-2-carboxylates, such as alkaline hydrolysis in ethanol followed by acidification to isolate the carboxylic acid .
Its structural features make it a candidate for medicinal chemistry applications, particularly in drug discovery targeting enzymes or receptors that recognize pyrrole scaffolds .
Properties
CAS No. |
204068-74-6 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-3-6-5(2)4-9-7(6)8(10)11/h4,9H,3H2,1-2H3,(H,10,11) |
InChI Key |
OCHGJDLFOOULGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=C1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethylmagnesium bromide, followed by oxidation to form the desired carboxylic acid . Another method includes the cyclization of appropriate precursors under acidic conditions to form the pyrrole ring, followed by functional group modifications to introduce the ethyl and methyl substituents .
Industrial Production Methods
Industrial production of 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic Acid (Unsubstituted)
- Structure : Basic pyrrole ring with a carboxylic acid group at position 2.
- Key Properties : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, as observed in its crystal structure .
- Comparison : The absence of substituents results in higher polarity and lower lipophilicity compared to 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid. This makes the unsubstituted derivative less suitable for applications requiring lipid bilayer penetration.
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid
- Structure : Chlorine at position 4, methyl at position 3.
- Synthesis : Prepared via chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide, requiring chromatographic purification .
- Key Properties : The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid group (pKa ~2–3) compared to alkyl-substituted analogs. This compound is used as an acylating agent in peptide synthesis .
- Comparison : The chloro substituent enhances reactivity but reduces metabolic stability compared to 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid.
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid
- Structure : Ethyl at position 1, methyl at position 2, phenyl at position 4.
- Properties: Increased steric bulk and lipophilicity due to the phenyl group. Limited solubility data are available, but its logP is estimated to be ~3.5 .
- Comparison : Positional isomerism (substituents at positions 1, 2, and 4 vs. 2, 3, and 4 in the target compound) leads to distinct electronic and steric profiles, affecting reactivity and target selectivity.
Ethyl 4-Acetyl-3-methylpyrrole-5-carboxylate
- Structure : Acetyl at position 4, methyl at position 3, ethyl ester at position 5.
- Reactivity : Decarboxylation yields o-acetyl-2-methylpyrrole, demonstrating the influence of electron-withdrawing groups on stability .
- Comparison : The acetyl group reduces electron density on the pyrrole ring, altering resonance effects compared to alkyl-substituted derivatives.
Key Findings
- Substituent Effects : Alkyl groups (ethyl, methyl) enhance lipophilicity and metabolic stability, while halogens (Cl) or aryl groups increase reactivity or steric hindrance.
- Synthetic Routes : Hydrolysis of pyrrole-2-carboxylates is a common method for carboxylic acid derivatives .
- Biological Relevance : Aryl-substituted analogs show promise in kinase inhibition, whereas alkyl-substituted derivatives may optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
